molecular formula C16H11N3 B14442022 4,5-Diphenyl-1H-imidazole-1-carbonitrile CAS No. 76849-22-4

4,5-Diphenyl-1H-imidazole-1-carbonitrile

Cat. No.: B14442022
CAS No.: 76849-22-4
M. Wt: 245.28 g/mol
InChI Key: NZVPNDSKNRFWQR-UHFFFAOYSA-N
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Description

4,5-Diphenyl-1H-imidazole-1-carbonitrile is a heterocyclic compound featuring an imidazole ring substituted with two phenyl groups at positions 4 and 5, and a nitrile group at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diphenyl-1H-imidazole-1-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction between benzoin and ammonium acetate in the presence of a suitable catalyst. The reaction is carried out in ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5-Diphenyl-1H-imidazole-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

4,5-Diphenyl-1H-imidazole-1-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts .

Mechanism of Action

The mechanism of action of 4,5-Diphenyl-1H-imidazole-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

    4,5-Diphenyl-1H-imidazole: Lacks the nitrile group but shares similar structural features.

    4,5-Diphenyl-1H-imidazole-2-thiol: Contains a thiol group at position 2.

    4,5-Diphenyl-1H-imidazole-2-ylphenol: Features a phenol group at position 2 .

Uniqueness

4,5-Diphenyl-1H-imidazole-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the nitrile functionality is crucial .

Properties

CAS No.

76849-22-4

Molecular Formula

C16H11N3

Molecular Weight

245.28 g/mol

IUPAC Name

4,5-diphenylimidazole-1-carbonitrile

InChI

InChI=1S/C16H11N3/c17-11-19-12-18-15(13-7-3-1-4-8-13)16(19)14-9-5-2-6-10-14/h1-10,12H

InChI Key

NZVPNDSKNRFWQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C=N2)C#N)C3=CC=CC=C3

Origin of Product

United States

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